4-hydroxy-N,2,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-hydroxy-N,2,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(11)5-7(2)9(6)14(12,13)10-3/h4-5,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHQRBMMOIEIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248469 | |
| Record name | Benzenesulfonamide, 4-hydroxy-N,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-05-5 | |
| Record name | Benzenesulfonamide, 4-hydroxy-N,2,6-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-hydroxy-N,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents:
- Sulfonating agents: Chlorosulfonic acid or sulfur trioxide.
- Temperature: Maintained at low temperatures (0–5°C) to control the reaction rate and prevent poly-sulfonation or decomposition.
- Solvent: Often carried out in inert solvents such as dichloromethane or chlorobenzene.
Example Procedure:
In a cooled (0°C) mixture of dichloromethane, chlorosulfonic acid is added dropwise to 4-hydroxy-2,6-trimethylbenzene. The reaction mixture is stirred for 2 hours, then gradually warmed to room temperature to complete sulfonation. The crude product is then neutralized with aqueous sodium hydroxide, extracted, and purified by recrystallization.
Data Table 1: Sulfonation Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Sulfonating agent | Chlorosulfonic acid | |
| Temperature | 0–5°C | |
| Reaction time | 2 hours | |
| Solvent | Dichloromethane | |
| Yield | Approximately 75–85% |
Conversion of Sulfonic Acid to Sulfonamide
The sulfonic acid intermediate is then converted into the sulfonamide derivative through amination.
Typical Method:
- Reagents: Ammonia or primary amines (e.g., methylamine) under reflux.
- Conditions: Elevated temperatures (80–120°C) in polar solvents such as ethanol or water.
- Catalyst: Sometimes a dehydrating agent like phosphorus oxychloride (POCl₃) is used to facilitate conversion.
Example Procedure:
The sulfonic acid is suspended in ethanol, and excess ammonia is bubbled through the mixture. The reaction is heated at 100°C for 4 hours, leading to the formation of the sulfonamide. The product is then purified by recrystallization.
Data Table 2: Sulfonamide Formation Conditions
| Parameter | Value | Reference |
|---|---|---|
| Ammonia source | Gaseous ammonia or aqueous ammonia | |
| Temperature | 80–120°C | |
| Reaction time | 4–6 hours | |
| Solvent | Ethanol or water | |
| Yield | 65–80% |
Hydroxylation at the Para Position
The hydroxyl group at the para position is introduced via electrophilic substitution or directed ortho/para hydroxylation, often facilitated by catalytic systems or selective oxidation.
Method:
- Reagents: Hydrogen peroxide or hydroxyl radical generators.
- Conditions: Mild temperature (25–50°C) to prevent over-oxidation.
Example:
The methylated aromatic sulfonamide is treated with hydrogen peroxide in acetic acid at 40°C, selectively hydroxylating the para position relative to existing substituents.
Data Table 3: Hydroxylation Conditions
| Parameter | Value | Reference |
|---|---|---|
| Reagent | Hydrogen peroxide | |
| Solvent | Acetic acid | |
| Temperature | 25–50°C | |
| Reaction time | 2–4 hours | |
| Yield | 70–85% |
Purification and Characterization
Post-synthesis, the compound is purified via recrystallization, column chromatography, or sublimation, depending on the purity requirements. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.
Summary of Key Data:
| Parameter | Value | Reference |
|---|---|---|
| Molecular weight | 215.27 g/mol | |
| Melting point | 196–199°C | |
| Purity | >99% by HPLC |
Research Findings and Optimization
Recent studies emphasize the importance of controlled reaction conditions to maximize yield and minimize by-products. Continuous flow reactors have been explored for industrial scalability, offering better temperature control and reaction efficiency.
Notable Findings:
- Low-temperature sulfonation enhances regioselectivity.
- Ammonia-based sulfonamide formation provides higher purity.
- Mild hydroxylation conditions prevent over-oxidation of methyl groups.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N,2,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines or other reduced products.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It can be used in the preparation of sulfonamide derivatives which are important in organic chemistry .
- Catalyst Development : Its unique structure allows it to act as a catalyst in specific organic reactions, enhancing reaction rates and selectivity.
2. Biology
- Enzyme Inhibitor : Research indicates that 4-hydroxy-N,2,6-trimethylbenzenesulfonamide may inhibit certain enzymes involved in metabolic pathways. This property is being explored for potential therapeutic applications.
- Biochemical Assays : The compound is being investigated as a ligand in biochemical assays due to its ability to bind selectively to various protein targets.
3. Medicine
- Antimicrobial Activity : Preliminary studies suggest that this sulfonamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : There is ongoing research into its potential use as an anti-inflammatory agent, targeting pathways involved in inflammation.
4. Industry
- Specialty Chemicals Production : The compound is utilized in the formulation of specialty chemicals used in various industrial applications. Its properties make it suitable for creating additives that enhance product performance .
- Material Science : Research is being conducted on its application in developing new materials with improved thermal and mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of 4-hydroxy-N,2,6-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Differences
The following table highlights critical differences between 4-hydroxy-N,2,6-trimethylbenzenesulfonamide and related sulfonamide derivatives:
Structural and Functional Insights
Hydrogen-Bonding Capacity
- The hydroxyl group in this compound enables hydrogen-bond donor/acceptor interactions, similar to N-(4-hydroxyphenyl)benzenesulfonamide . However, the ortho-methyl groups may sterically hinder intermolecular interactions compared to unmethylated analogs.
- In contrast, chlorine-substituted analogs (e.g., 4-chloro derivatives) exhibit stronger electronegative effects but weaker hydrogen-bonding networks due to reduced hydroxyl availability .
Lipophilicity and Solubility
- The N-methyl and C2/6-methyl groups in this compound increase lipophilicity compared to non-methylated sulfonamides like N-(4-hydroxyphenyl)benzenesulfonamide. This property may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
4-Hydroxy-N,2,6-trimethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is part of a larger class of sulfonamides that have been extensively studied for various therapeutic applications due to their interactions with biological macromolecules.
- Chemical Formula : C10H13NO3S
- Molecular Weight : 229.28 g/mol
- CAS Number : 1704069-05-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group allows for strong hydrogen bonding with target proteins, which may inhibit their activity. This mechanism is similar to other sulfonamide compounds that have shown efficacy in antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that 2,4,6-trimethylbenzenesulfonyl hydrazones displayed minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against various Gram-positive bacteria . While specific data on this compound is limited, its structural similarities suggest potential effectiveness against microbial pathogens.
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors. For instance, they can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The structural characteristics of this compound may allow it to bind effectively to similar enzymes in various organisms.
Case Studies and Research Findings
-
Study on Antibacterial Properties :
- A series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested for antibacterial activity. The derivatives showed promising results with significant inhibition against bacterial strains .
- Table 1: Antibacterial Activity of Sulfonamide Derivatives
Compound MIC (µg/mL) Target Bacteria Derivative 24 7.81 - 15.62 Gram-positive strains Other derivatives Varies Various strains
- Inhibition Studies :
Q & A
Basic: What are the recommended methodologies for synthesizing 4-hydroxy-N,2,6-trimethylbenzenesulfonamide with high purity?
Answer:
The synthesis of sulfonamide derivatives typically involves sulfonation of substituted benzene precursors followed by selective methylation. For this compound:
Sulfonation : Start with 4-hydroxybenzenesulfonic acid derivatives, ensuring controlled reaction conditions (e.g., low temperature, inert atmosphere) to avoid over-sulfonation .
Methylation : Use dimethyl sulfate or methyl iodide in alkaline media for selective N-methylation. Monitor reaction progress via TLC or HPLC to prevent side reactions like O-methylation .
Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Validate purity via melting point analysis, NMR (¹H/¹³C), and HPLC-MS (>98% purity threshold) .
Basic: How can researchers confirm the structural identity of this compound?
Answer:
Use a multi-technique approach:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.6 ppm for N-CH₃, δ ~2.1 ppm for aryl-CH₃) and hydroxy protons (δ ~5.5 ppm, broad) .
- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and O-H vibrations (3300–3500 cm⁻¹) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) to validate molecular packing and stereoelectronic effects .
Advanced: How should researchers design experiments to resolve contradictions in reported solubility data for this compound?
Answer:
Contradictions often arise from solvent polarity, temperature, and crystallinity variations. Mitigate via:
Controlled Solubility Studies :
- Use standardized solvents (e.g., DMSO, ethanol, water) and report temperature/pH conditions.
- Employ dynamic light scattering (DLS) to detect aggregation in aqueous solutions .
Computational Modeling :
- Perform COSMO-RS simulations to predict solubility parameters and compare with experimental data .
Crystallinity Assessment :
- Analyze polymorphic forms via PXRD and DSC to correlate solubility with crystal lattice energy .
Advanced: What factorial design approaches are optimal for studying the biological activity of this compound?
Answer:
Use a response surface methodology (RSM) or Taguchi design to evaluate multiple variables (e.g., concentration, pH, incubation time):
Factor Screening : Identify critical parameters (e.g., dose-dependent cytotoxicity) via a Plackett-Burman design .
Central Composite Design (CCD) : Optimize antimicrobial assays by varying compound concentration (0.1–100 µM) and bacterial growth phases .
Statistical Validation : Apply ANOVA to assess significance (p < 0.05) and use ridge regression to model non-linear responses .
Basic: What are the best practices for assessing the thermal stability of this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀) under nitrogen/air (heating rate: 10°C/min).
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. Cross-validate with hot-stage microscopy .
- Isothermal Stability Studies : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .
Advanced: How can researchers reconcile discrepancies in reported hydrogen-bonding behavior across studies?
Answer:
Discrepancies may stem from solvent polarity or crystallization conditions. Address via:
Systematic Crystallization : Vary solvents (polar vs. non-polar) and cooling rates to isolate polymorphs .
Solid-State NMR : Compare hydrogen-bonding motifs in different crystal forms using ¹⁵N CP/MAS NMR .
DFT Calculations : Model intermolecular interactions (e.g., N–H⋯O vs. O–H⋯O) using Gaussian or ORCA software to predict dominant bonding patterns .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity Screening : Use MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
- Enzyme Inhibition : Test sulfonamide’s affinity for carbonic anhydrase or dihydrofolate reductase via UV-Vis kinetic assays .
Advanced: How can researchers integrate computational chemistry to predict the reactivity of this compound?
Answer:
- Quantum Mechanics (QM) :
- Calculate frontier molecular orbitals (HOMO/LUMO) using DFT (B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) :
- Simulate solvation dynamics in water/DMSO to assess aggregation propensity .
- Docking Studies :
- Model interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal : Collect organic waste in halogen-resistant containers; neutralize acidic byproducts before disposal .
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers leverage membrane separation technologies to purify this compound?
Answer:
- Nanofiltration (NF) : Use polyamide membranes (MWCO ~300 Da) to remove low-MW impurities .
- Reverse Osmosis (RO) : Concentrate the compound in DMSO/water mixtures while rejecting salts .
- Process Optimization : Apply response surface methodology to balance flux, rejection rate, and solvent recovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
